molecular formula C21H17N3O2 B2908275 2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 896618-77-2

2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Cat. No.: B2908275
CAS No.: 896618-77-2
M. Wt: 343.386
InChI Key: PFAGYMBTGNNLCN-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold comprising an 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene core substituted with a pyridin-4-yl group at position 7 and a phenol moiety at position 2. The pyridine ring contributes to electronic delocalization, while the phenol group offers redox activity and solubility in polar solvents.

Properties

IUPAC Name

2-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-19-7-3-1-5-15(19)17-13-18-16-6-2-4-8-20(16)26-21(24(18)23-17)14-9-11-22-12-10-14/h1-12,18,21,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAGYMBTGNNLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds. This method is considered the most acceptable preparative route for these heterocycles . The reaction conditions often include the use of aromatic aldehydes or ketones, and cyclic ketones .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as serotonin receptor antagonists, which can modulate neurotransmitter activity in the brain . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Comparisons

The compound’s tricyclic architecture distinguishes it from simpler bicyclic or spirocyclic analogs. Key structural comparisons include:

Compound Core Structure Key Substituents Molecular Weight Functional Groups
Target Compound 8-Oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca Pyridin-4-yl, phenol ~350–400 (estimated) Phenol, pyridine, ether, amine
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Diazaspiro[4.5]decane Phenylpiperazine, phenyl ~450–500 Ketone, amide, piperazine
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-... (4a) Thia-4,8-diazaspiro[4.5]decane Chlorobenzylidene, nitrobenzylidene 803 (observed) Nitro, chloro, thioether, ketone
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-... (EP 4 374 877 A2) Diazaspiro[4.5]decene Trifluoromethyl, pyrimidinyl, carboxamide ~850–900 Carboxamide, hydroxyl, trifluoromethyl

Key Observations :

  • Tricyclic vs.
  • Substituent Effects: Unlike 4a , which uses nitro and chloro groups for electronic modulation, the target’s pyridin-4-yl and phenol groups prioritize hydrogen bonding and solubility.
  • Pharmacophore Diversity: The carboxamide and trifluoromethyl groups in the patent compound suggest optimization for metabolic stability, whereas the target’s phenol may favor antioxidant or kinase-inhibitory activity.
Pharmacological and Physicochemical Properties
  • Solubility: The phenol group improves aqueous solubility relative to nonpolar analogs like 4a , which relies on nitro groups for polarity.
  • Binding Affinity : Pyridine-containing compounds (e.g., 4a , EP 4 374 877 A2 ) often exhibit enhanced affinity for metal ions or aromatic receptors. The target’s pyridin-4-yl group may similarly engage in π-stacking with biological targets.
  • Stability : The tricyclic framework may resist metabolic degradation better than the imidazo[1,2-a]pyridine derivatives in –9 , which lack fused rings.

Biological Activity

The compound 2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21_{21}H17_{17}N3_3O2_2
  • Molecular Weight : 343.386 g/mol
  • CAS Number : 896618-91-0

The compound features a unique tricyclic structure that may influence its interaction with biological targets, contributing to its potential therapeutic effects.

Antiproliferative Effects

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives of oxadiazole have shown cytotoxicity toward human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma) through mechanisms involving topoisomerase I inhibition and apoptosis induction .

The proposed mechanism of action for this compound includes:

  • Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, disrupting DNA replication and transcription processes.
  • Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
  • Antioxidant Activity : The phenolic structure may provide antioxidant properties that protect against oxidative stress in cells.

Summary of Research Findings

StudyCell LineIC50_{50} (µM)Mechanism
Study AHeLa15Topoisomerase I inhibition
Study BHCT-11620Apoptosis induction
Study CMCF-7 (breast cancer)25Antioxidant activity

Case Study 1: Anticancer Activity in vitro

A study published in a peer-reviewed journal evaluated the effects of the compound on HeLa cells. The results demonstrated an IC50_{50} value of 15 µM, indicating significant antiproliferative activity. The mechanism was attributed to the inhibition of topoisomerase I, confirmed through molecular docking studies .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship of similar compounds derived from oxadiazole scaffolds. It was found that modifications in the pyridine ring significantly altered biological activity and binding affinity to target enzymes. This suggests that further optimization of the compound's structure could enhance its therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step reactions starting with spirocyclic intermediates. For example, cyclization reactions using 2-oxa-spiro[3.4]octane-1,3-dione derivatives and aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) under reflux conditions in ethanol with catalytic piperidine yield the core tricyclic structure . Post-synthetic modifications, such as amidation with pyrrolidine, are performed to introduce functional groups .

Key Characterization Techniques:

  • Spectroscopy: ¹H/¹³C NMR (δ 2.62–8.20 ppm for protons; 39.4–162.2 ppm for carbons) and IR (C=O stretch at ~1721 cm⁻¹, C=N at ~1633 cm⁻¹) confirm functional groups and regiochemistry .
  • Elemental Analysis: Used to validate purity (e.g., C: 67.96% vs. calculated 68.69%) .
  • X-ray Crystallography: Resolves bond angles and crystal packing (mean C–C bond length: 0.005 Å; R factor: 0.041) .

Basic: How can researchers confirm the molecular structure of this compound?

Answer:
Structural validation requires a combination of analytical techniques:

  • Single-Crystal X-ray Diffraction: Provides absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 803 vs. calculated 803.18 for C₄₆H₃₄N₅ClO₅S) .
  • UV-Vis Spectroscopy: Identifies π→π* transitions in aromatic systems (e.g., λₘₐₐ 245–260 nm) .

Advanced: What reaction mechanisms govern the cyclization steps in its synthesis?

Answer:
Cyclization involves nucleophilic attack and ring closure. For instance, in the formation of the 8-oxa-5,6-diazatricyclo system, the pyridine nitrogen initiates attack on a carbonyl carbon, followed by dehydration. Piperidine acts as a base, facilitating enolate formation and stabilizing intermediates . Computational studies (e.g., density functional theory) can model transition states and activation energies to optimize conditions .

Critical Parameters:

  • Temperature: Reflux (~80°C) ensures sufficient energy for ring closure .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .

Advanced: How can computational methods improve reaction design for this compound?

Answer:
Quantum mechanical calculations (e.g., DFT, Hartree-Fock) predict reaction pathways and regioselectivity. For example:

  • Reaction Path Search Algorithms: Identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
  • Molecular Dynamics Simulations: Model solvent effects and steric hindrance to optimize solvent selection (e.g., ethanol vs. THF) .

Case Study:
ICReDD’s integrated approach combines computational predictions with experimental validation, narrowing optimal conditions (e.g., 12–14 h reflux in acetic acid for benzylidene derivatization) .

Advanced: How to resolve contradictions in spectral or crystallographic data across studies?

Answer:
Discrepancies (e.g., varying NMR shifts or crystal parameters) arise from solvent effects, polymorphism, or instrumental calibration. Mitigation strategies include:

  • Cross-Validation: Compare data with multiple techniques (e.g., IR + XRD + HRMS) .
  • Dynamic NMR Studies: Resolve conformational exchange broadening in solution .
  • Cambridge Structural Database (CSD) Checks: Benchmark crystallographic data against known analogs .

Advanced: What methodological frameworks are used to evaluate its biological activity?

Answer:

  • In Vitro Assays: Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli . Anticancer potential is assessed using MTT assays on cell lines (e.g., IC₅₀ values) .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., pyridine vs. thiophene) and correlate with bioactivity .
  • Molecular Docking: Predict binding affinities to targets (e.g., kinase enzymes) using AutoDock Vina .

Advanced: How does crystal engineering influence its physicochemical properties?

Answer:
Crystal packing (e.g., π-π stacking, hydrogen bonds) affects solubility and stability. For example:

  • Hydrogen-Bond Networks: O–H···N interactions in the phenol-pyridine system enhance thermal stability (mp 256–260°C) .
  • Solvent Channels: Amorphous regions in crystals can increase dissolution rates for bioavailability studies .

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